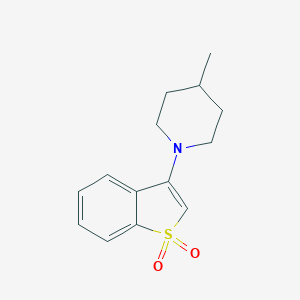
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, also known as DBTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it a cost-effective option for large-scale experiments. However, one of the limitations of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanisms of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine and to determine its efficacy and safety in human clinical trials. Additionally, there is potential for 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine can be synthesized using a simple and efficient method that involves the reaction of 1-benzothiophene-3-carbaldehyde with 4-methylpiperidine in the presence of a catalyst. The resulting compound is then oxidized to form 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. This synthesis method has been optimized to produce high yields of pure 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In addition, 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
Nom du produit |
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine |
|---|---|
Formule moléculaire |
C14H17NO2S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
3-(4-methylpiperidin-1-yl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-8-15(9-7-11)13-10-18(16,17)14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
DEHXYOWBRJGKAO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)


![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)

![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)
![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
methanone](/img/structure/B249323.png)


![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)